molecular formula C6H7ClN4 B1655820 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) CAS No. 4261-04-5

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)

Cat. No.: B1655820
CAS No.: 4261-04-5
M. Wt: 170.60 g/mol
InChI Key: KSKZHWJCWNLYGB-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to exhibit a broad range of biological activities . For instance, some imidazopyridines are known to target tubulin, a protein crucial for cell division .

Mode of Action

Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazopyridines, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazopyridines have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole-containing compounds, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), has been reported to rely on various chemical reactions , which could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. Additionally, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. By modulating gene expression, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can alter cellular metabolism and impact the overall function of various cell types. These effects are crucial for understanding the compound’s potential in treating diseases such as cancer and inflammatory disorders .

Molecular Mechanism

At the molecular level, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding how the compound modulates cellular functions and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) has been observed to affect cellular functions, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activities, leading to changes in metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity. Studies have shown that 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be efficiently transported into cells, where it exerts its effects on various cellular processes .

Subcellular Localization

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) influences its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. The resulting compound is then treated with hydrogen chloride to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines.

Scientific Research Applications

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: It is investigated for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

    1H-Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms.

    1H-Imidazo[1,2-a]pyridine: Another isomer with different biological and chemical properties.

    1H-Imidazo[1,5-a]pyridine: Known for its use in different therapeutic applications.

Uniqueness: 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

4261-04-5

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H3,7,8,9,10);1H

InChI Key

KSKZHWJCWNLYGB-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1N)NC=N2.Cl

Canonical SMILES

C1=CN=C2C(=C1N)NC=N2.Cl

Origin of Product

United States

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